N-(4-methoxy-3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide
Description
The compound N-(4-methoxy-3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide is a substituted acetamide featuring a pyrimidine ring with methyl and methylsulfanyl substituents, linked via an amino group to a methoxy-substituted phenylacetamide backbone. The pyrimidine moiety enhances aromatic stacking interactions, while the methylsulfanyl group may influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[4-methoxy-3-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9-8-16-15(22-4)19-14(9)18-12-7-11(17-10(2)20)5-6-13(12)21-3/h5-8H,1-4H3,(H,17,20)(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOERWGCUBYWSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=C(C=CC(=C2)NC(=O)C)OC)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors. These compounds have shown diverse biological activities, suggesting that they may interact with a variety of targets within the cell.
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that such compounds may interact with their targets in a way that modulates these biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(4-Methoxyphenyl)Acetamide (CAS 1707)
- Structure : Simplifies the target compound by removing the pyrimidine and retaining only the 4-methoxyphenylacetamide backbone.
- Key Differences : Lacks the pyrimidine ring, resulting in reduced molecular complexity.
- Solubility : Listed in the Handbook of Aqueous Solubility Data (entry 1707), suggesting moderate aqueous solubility due to the methoxy group .
- Implications : The pyrimidine addition in the target compound likely decreases solubility but enhances binding affinity to hydrophobic targets.
N-(4-Hydroxyphenyl)Acetamide
Heterocyclic Modifications
N-(4-(5-(3-Benzyl-4-Oxotetrahydroquinazolin-2-yl)Phenyl)Acetamide (Compound 2, )
- Structure: Features a tetrahydroquinazolinone fused ring system instead of pyrimidine.
- Key Differences: The quinazolinone core introduces additional hydrogen-bonding sites and conformational rigidity.
- Biological Activity: Acts as a thyrotropin receptor agonist (EC₅₀ = 0.3 μM) .
N-(4-Ethylphenyl)-2-{[3-(3-Methoxyphenyl)-4-Oxopyrimidoindol-2-yl]Sulfanyl}Acetamide (CAS 536706-70-4)
- Structure : Contains a pyrimidoindole ring system and a sulfanyl linker.
- Key Differences: The sulfanyl group bridges the acetamide and heterocycle, unlike the direct amino linkage in the target compound.
Sulfur-Containing Derivatives
N-(4-Acetamido-3-Nitrophenyl)Acetamide
- Structure : Includes a nitro group and acetamide on the phenyl ring.
- However, it may also confer toxicity risks .
N-(3,4-Difluorophenyl)-2-{[5-(4-Chlorophenyl)-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (CAS 477332-63-1)
Physicochemical Properties
A comparative analysis of key properties is summarized below:
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